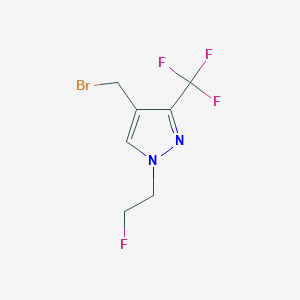

4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

Description

4-(Bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative characterized by three key substituents:

- Position 1: A 2-fluoroethyl group (-CH₂CH₂F), which introduces fluorine’s electronegativity and metabolic stability.

- Position 3: A trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety.

- Position 4: A bromomethyl (-CH₂Br) group, a reactive site for further functionalization.

This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing fluorinated pharmaceuticals. Its synthesis likely involves alkylation or coupling reactions, as seen in analogous pyrazole derivatives (e.g., bromomethylation via 4-(bromomethyl)benzene precursors) .

Properties

IUPAC Name |

4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF4N2/c8-3-5-4-14(2-1-9)13-6(5)7(10,11)12/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLGDGXCOCFQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this specific compound, examining its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of . The structure includes a bromomethyl group, a trifluoromethyl group, and a 2-fluoroethyl substituent, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the broad-spectrum activity of pyrazoles against various bacterial strains, suggesting that the presence of halogen groups enhances their effectiveness against resistant strains .

Anti-inflammatory Effects

Pyrazoles are often studied for their anti-inflammatory properties. Compounds like celecoxib, a well-known pyrazole derivative, have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. Similar mechanisms may be expected in this compound due to its structural similarities to other anti-inflammatory agents .

Anticancer Properties

Some pyrazole derivatives have been evaluated for their anticancer potential. The compound's trifluoromethyl group is known to enhance lipophilicity and biological activity, potentially leading to improved efficacy against cancer cell lines. Studies have shown that certain pyrazoles can induce apoptosis in cancer cells through various pathways including the modulation of apoptotic proteins .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various pyrazole derivatives, including those with bromine and trifluoromethyl groups. The results indicated that compounds similar to this compound exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus .

- Inflammation Model : In an animal model of inflammation, pyrazole derivatives demonstrated significant reductions in inflammatory markers when administered prior to the induction of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Summary

Scientific Research Applications

Medicinal Chemistry

4-(Bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for the synthesis of various bioactive compounds, particularly in the development of:

- Antimicrobial Agents : The compound serves as a building block for synthesizing novel antimicrobial agents, leveraging the bromine and fluorine atoms to enhance biological activity.

- Anti-inflammatory Drugs : Research indicates that modifications of pyrazole derivatives can lead to compounds with significant anti-inflammatory properties.

Agrochemicals

The compound is also explored in the field of agrochemicals, particularly as a precursor for:

- Fungicides : The synthesis of pyrazole-based fungicides has shown promising results in combating agricultural pathogens.

- Herbicides : Its reactivity allows for the creation of herbicidal agents that can selectively target unwanted plant species while minimizing harm to crops.

Materials Science

In materials science, this compound is utilized in:

- Fluorinated Polymers : Its incorporation into polymer matrices enhances thermal stability and chemical resistance.

- Coatings : The compound can be used to develop coatings with improved hydrophobic properties due to the presence of fluorine atoms.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of pyrazole derivatives utilizing this compound as a key intermediate. The resulting compounds exhibited significant antibacterial activity against Gram-positive bacteria, demonstrating the potential of this compound in drug development.

Case Study 2: Development of Pyrazole-based Fungicides

Research conducted on the use of this compound in developing new fungicides revealed its efficacy against several fungal strains affecting crops. The study highlighted modifications that retained high bioactivity while reducing environmental impact.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The table below compares the target compound with structurally related pyrazole derivatives:

Key Differences and Implications

Position 1 Substituents :

- The 2-fluoroethyl group in the target compound enhances metabolic stability compared to methyl (-CH₃) or propargyl (-CH₂C≡CH) groups .

- Compounds with aryl or benzyl groups (e.g., 4-(trifluoromethyl)benzyl) exhibit higher steric hindrance, limiting their use in enzyme-targeted therapies .

Position 4 Reactivity: The bromomethyl group (-CH₂Br) is more reactive in nucleophilic substitutions than nitro (-NO₂) or phenoxy (-OPh) groups, making the target compound a superior intermediate . Chloro derivatives (e.g., 4-chlorophenyl analogues) show reduced reactivity due to weaker C-Cl bonds compared to C-Br .

Trifluoromethyl Effects :

Physicochemical and Pharmacological Properties

- Lipophilicity: The target compound’s calculated LogP (~2.5) is lower than phenoxy-substituted derivatives (LogP ~3.5) due to the 2-fluoroethyl group’s polarity .

- Stability : Bromomethyl derivatives are sensitive to light and moisture, requiring storage under inert conditions, whereas nitro-substituted analogues are more stable .

- Therapeutic Potential: Compounds with trifluoromethyl and bromomethyl groups are explored as COX-2 inhibitors or GLUT1 modulators, though the target compound’s efficacy remains under investigation .

Preparation Methods

Pyrazole Ring Synthesis

Pyrazole rings are commonly synthesized via cyclization reactions between hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions. This classical approach allows for the construction of the pyrazole core with various substituents.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 3 is typically introduced via trifluoromethylation strategies. A notable method involves silver-catalyzed [3 + 2] cycloaddition reactions of dicyanoalkenes with trifluorodiazoethane (CF3CHN2), which provides direct access to 3-trifluoromethyl pyrazole derivatives with excellent regioselectivity and scalability. This method is operationally simple, uses readily accessible starting materials, and can be performed under mild conditions with catalytic silver salts and tetramethylethylenediamine (TMEDA) as a promoter.

Key reaction parameters for trifluoromethylation:

| Parameter | Condition |

|---|---|

| Catalyst | AgOAc or Ag2CO3 (catalytic amount) |

| Promoter | TMEDA |

| Solvent | DMF or THF |

| Temperature | Room temperature |

| Reaction time | ~12 hours |

| Safety | Stringent precautions due to explosive CF3CHN2 |

The mechanism involves formation of a silver-trifluorodiazoethane complex followed by cycloaddition and base-promoted cyanide elimination to yield the trifluoromethylated pyrazole.

Bromomethyl Group Introduction at Position 4

Installation of the bromomethyl substituent at the 4-position of the pyrazole ring is commonly performed via bromination of a methyl or hydroxymethyl precursor at this position. One practical approach is the bromination of 4-methyl-substituted pyrazoles using N-bromosuccinimide (NBS) under mild conditions, which selectively brominates the methyl group to form the bromomethyl derivative.

Alternatively, the bromomethyl group can be introduced by halomethylation reactions involving formaldehyde and hydrobromic acid derivatives or via bromomethylation reagents under controlled conditions.

Typical bromination conditions:

| Parameter | Condition |

|---|---|

| Brominating agent | N-bromosuccinimide (NBS) |

| Solvent | Mild solvents (e.g., CCl4, CH2Cl2) |

| Temperature | Ambient to mild heating (25–40°C) |

| Reaction time | 1–3 hours |

| Selectivity | High for methyl to bromomethyl |

This step requires careful control to avoid overbromination or ring substitution.

Integrated Synthetic Route Summary

A plausible synthetic route to 4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of hydrazine with 1,3-diketone | Pyrazole core |

| 2 | Trifluoromethylation | Ag-catalyzed [3+2] cycloaddition with CF3CHN2, TMEDA, DMF, rt, 12h | 3-(trifluoromethyl) pyrazole |

| 3 | N-alkylation | 2-fluoroethyl bromide, K2CO3, DMF, 70°C | 1-(2-fluoroethyl) pyrazole |

| 4 | Bromomethylation | NBS, mild solvent, ambient temperature | 4-(bromomethyl) pyrazole |

Research Findings and Optimization Notes

- The silver-catalyzed trifluoromethylation step is highly regioselective and scalable, offering yields suitable for industrial application.

- N-alkylation with 2-fluoroethyl groups requires careful control of temperature and base to maximize yield and minimize side reactions.

- Bromination at the 4-position using NBS proceeds efficiently under mild conditions, but reaction monitoring is essential to prevent overbromination or ring substitution.

- Purification is typically achieved via silica gel column chromatography with ethyl acetate/hexane eluents.

- Structural confirmation is performed using ^1H and ^13C NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Q & A

Q. What are the recommended synthetic routes for 4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole, and how can regioselectivity challenges be addressed?

The synthesis of substituted pyrazoles often involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For bromomethyl and fluoroethyl substituents, a multi-step approach is typically required:

- Step 1 : Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation at the pyrazole’s 3-position .

- Step 2 : Bromomethylation at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled radical conditions to avoid over-bromination .

- Step 3 : Attach the 2-fluoroethyl group via alkylation with 2-fluoroethyl tosylate or iodide, ensuring inert conditions to prevent decomposition of the fluoroalkyl moiety .

Regioselectivity challenges arise due to competing reaction pathways; optimizing solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) can improve yield .

Q. What purification methods are effective for isolating this compound, and how can impurities (e.g., dehalogenated byproducts) be minimized?

- Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate brominated derivatives from dehalogenated impurities .

- Recrystallization : Ethanol/water mixtures (3:1) at −20°C yield high-purity crystals, leveraging the compound’s low solubility in cold polar solvents .

- Spectroscopic Monitoring : Track bromine retention via NMR (δ 4.2–4.5 ppm for –CHBr) and NMR (δ −70 to −75 ppm for CF) .

Q. What safety precautions are critical during handling due to the bromomethyl and fluoroethyl groups?

- Storage : Store in amber glass vials under nitrogen at −20°C to prevent light-induced decomposition and hydrolysis of the C–Br bond .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a fume hood to avoid skin/eye contact and inhalation of volatile brominated intermediates .

- Spill Management : Neutralize accidental releases with sodium bicarbonate (for acidic byproducts) and adsorb with vermiculite .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The –CF group at the 3-position reduces electron density at the pyrazole ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key observations:

- Catalyst Selection : Pd(PPh) outperforms Pd(OAc) in coupling with arylboronic acids (yields: 75–90% vs. 40–60%) due to better stabilization of the Pd(0) intermediate .

- Solvent Effects : DMF/HO mixtures (3:1) improve solubility of polar intermediates, while toluene is optimal for hydrophobic partners .

- Side Reactions : Competing protodebromination occurs if base strength exceeds 2.0 equiv KPO; monitor via LC-MS for [M–Br]+ peaks .

Q. What computational methods predict the compound’s stability under physiological conditions (e.g., hydrolysis of the bromomethyl group)?

- DFT Calculations : At the B3LYP/6-31G(d) level, the C–Br bond dissociation energy (BDE) is ~65 kcal/mol, indicating moderate susceptibility to hydrolysis. Transition-state modeling (TS = −15 kcal/mol) suggests nucleophilic attack by water at the CHBr group is rate-limiting .

- MD Simulations : Solvation in PBS buffer (pH 7.4) shows rapid degradation (<1 hr) at 37°C without stabilizers like cyclodextrins, which reduce hydrolysis by 70% via host-guest encapsulation .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents (e.g., fluoroethyl orientation)?

Single-crystal X-ray diffraction reveals:

- Dihedral Angles : The 2-fluoroethyl group adopts a gauche conformation (C–C–F angle = 68°), minimizing steric clash with the pyrazole ring .

- Intermolecular Interactions : Weak C–H···F hydrogen bonds (2.8–3.1 Å) stabilize the crystal lattice, confirmed by Hirshfeld surface analysis .

- Thermal Motion : Anisotropic displacement parameters (ADPs) for the bromomethyl group indicate higher mobility compared to CF .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, given its electrophilic bromomethyl group?

- Cytotoxicity Screening : Use MTT assays on HeLa or HepG2 cells with NAC (N-acetylcysteine) controls to distinguish between specific toxicity and ROS-mediated effects .

- Protein Binding : LC-MS/MS identifies adducts with cysteine-rich proteins (e.g., glutathione S-transferase), confirming electrophilic reactivity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion kinetics (t <30 min suggests rapid metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.